

D-Mannose-3-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Mannose-3-13C**

Cat. No.: **B15556081**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **D-Mannose-3-13C**, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details experimental protocols for its use in metabolic flux analysis and glycoprotein research, and provides visualizations of key metabolic pathways and experimental workflows.

Core Chemical Properties and Structure

D-Mannose-3-13C is a naturally occurring aldohexose sugar that is a C-2 epimer of glucose. The stable isotope, Carbon-13 (¹³C), is incorporated at the third carbon position, making it a valuable tracer for studying metabolic pathways.

Structural Information

The structure of **D-Mannose-3-13C** is identical to that of D-Mannose, with the exception of the isotopic label at the C-3 position. In its cyclic pyranose form, the hydroxyl group at C-2 is in the axial position, distinguishing it from glucose.

SMILES:OC[C@H]1OC(O)--INVALID-LINK----INVALID-LINK--[C@@H]1O

InChI Key:WQZGKKKJIJFFOK-KNBZEHSBSA-N

Physicochemical and Isotopic Data

A summary of the key quantitative data for **D-Mannose-3-13C** is presented in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	101615-89-8	[1] [2]
Molecular Formula	$^{13}\text{C}\text{C}_5\text{H}_{12}\text{O}_6$	[3] [4]
Molecular Weight	181.15 g/mol	[2] [3] [4]
Melting Point	133-140 °C	[1] [3]
Form	Solid	[3] [4]
Isotopic Purity	≥99 atom % ^{13}C	[3] [4]
Chemical Purity	≥97% (CP)	[3] [4]

Metabolic Significance and Applications

D-Mannose plays a critical role in various biological processes, most notably in the glycosylation of proteins.[\[1\]](#)[\[5\]](#) As a stable isotope-labeled analog, **D-Mannose-3-13C** is an indispensable tool for:

- Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through central carbon metabolism, including glycolysis and the pentose phosphate pathway.[\[5\]](#)
- Glycoprotein and Glycan Analysis: Investigating the biosynthesis and metabolism of glycoproteins and other glycoconjugates.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Serving as a probe in biomolecular NMR studies to elucidate the structure and dynamics of mannose-containing biomolecules.[\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **D-Mannose-3-13C**. These are generalized protocols that can be adapted to specific cell lines and experimental questions.

Protocol 1: Metabolic Labeling of Mammalian Cells for Glycoprotein Analysis

This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells using **D-Mannose-3-13C** for subsequent analysis by mass spectrometry.

Materials:

- Mammalian cell line of interest
- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS)
- **D-Mannose-3-13C**
- Unlabeled D-Mannose (for control cultures)
- Phosphate-Buffered Saline (PBS), sterile
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantitation assay (e.g., BCA assay)

Procedure:

- Cell Seeding: Seed cells in standard glucose-containing medium and allow them to reach approximately 70-80% confluence.
- Adaptation to Labeling Medium:
 - Aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS.

- Add glucose-free medium supplemented with dFBS and the desired concentration of **D-Mannose-3-13C** (e.g., 1 mM). For control cultures, use unlabeled D-Mannose.
- Incubation: Culture the cells in the labeling medium for a period sufficient to allow for incorporation of the label into newly synthesized glycoproteins (typically 24-72 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantitation: Collect the supernatant and determine the protein concentration using a standard protein assay. The samples are now ready for downstream applications such as Western blotting, immunoprecipitation, or mass spectrometry-based glycoproteomic analysis.

Protocol 2: Sample Preparation for NMR Spectroscopy

This protocol outlines the general steps for preparing a sample of **D-Mannose-3-13C** for analysis by nuclear magnetic resonance (NMR) spectroscopy.

Materials:

- **D-Mannose-3-13C** (10-50 mg for ^{13}C NMR)^[7]
- High-quality NMR tube (e.g., Wilmad 528-PP-7 or equivalent)
- Deuterated solvent (e.g., D_2O)
- Internal standard (optional, e.g., DSS for aqueous samples)
- Pasteur pipette and glass wool for filtration

Procedure:

- Weighing the Sample: Accurately weigh the desired amount of **D-Mannose-3-13C**. For ^{13}C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2][8]
- Dissolving the Sample: Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.6-1.0 mL) in a small vial.[7]
- Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into the NMR tube through a small plug of glass wool packed into a Pasteur pipette. [2]
- Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. Ensure the sample height is at least 4.5 cm.[7]
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity, solvent, and date.
- Instrument Setup: Before analysis, the NMR spectrometer will need to be tuned to the ^{13}C frequency, and the sample will need to be shimmed to optimize the magnetic field homogeneity.

Protocol 3: Analysis of ^{13}C -Labeled Glycoproteins by Mass Spectrometry

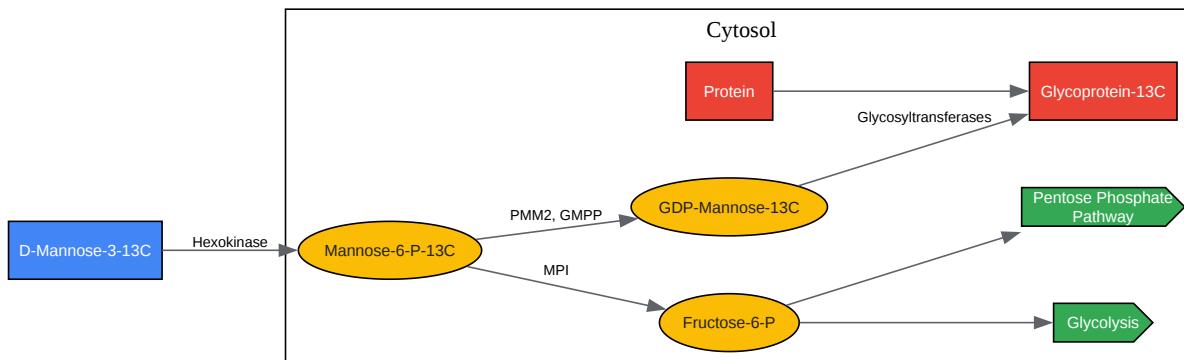
This protocol provides a general workflow for the analysis of glycoproteins metabolically labeled with **D-Mannose-3-13C** using mass spectrometry.

Materials:

- Protein lysate containing ^{13}C -labeled glycoproteins (from Protocol 1)
- Trypsin (mass spectrometry grade)
- PNGase F

- Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)
- Solid-phase extraction (SPE) cartridges for peptide cleanup (e.g., C18)
- Mass spectrometer (e.g., Orbitrap or Q-TOF)

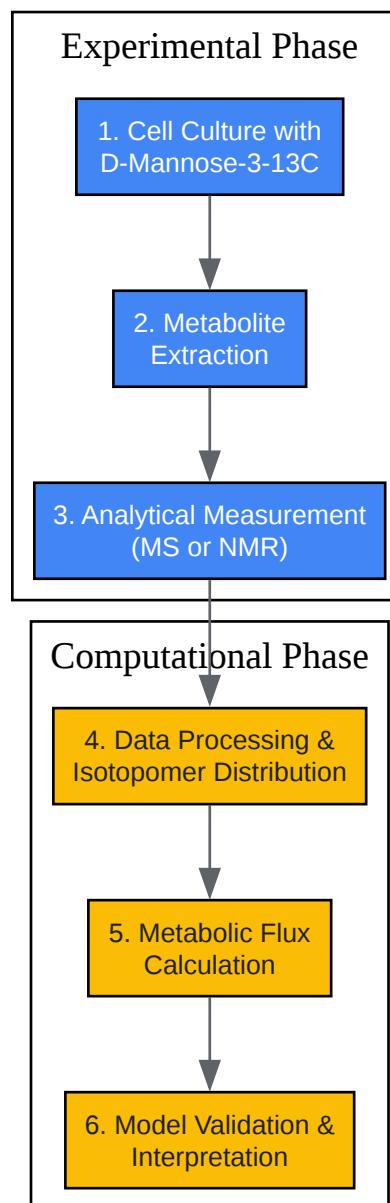
Procedure:


- Protein Denaturation, Reduction, and Alkylation:
 - Denature the protein sample in a buffer containing urea or guanidinium chloride.
 - Reduce disulfide bonds with DTT.
 - Alkylate free cysteine residues with iodoacetamide.
- Proteolytic Digestion:
 - Dilute the sample to reduce the denaturant concentration.
 - Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
- Glycan Release (Optional): To analyze the glycans separately, treat the sample with PNGase F to release N-linked glycans.
- Peptide/Glycan Cleanup: Use SPE cartridges to desalt and concentrate the peptide or glycan samples.
- Mass Spectrometry Analysis:
 - Analyze the samples using a high-resolution mass spectrometer.
 - For intact glycopeptides, use a method that allows for the identification of both the peptide backbone and the attached glycan, along with the incorporation of the ¹³C label.
 - For released glycans, the mass shift due to ¹³C incorporation can be used to quantify the relative contribution of de novo synthesis versus turnover.

- Data Analysis: Use specialized software to identify peptides and glycans and to quantify the extent of ^{13}C labeling.

Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key metabolic pathways involving mannose and a general experimental workflow for metabolic flux analysis.


Mannose Metabolism and Glycosylation Pathway

[Click to download full resolution via product page](#)

Caption: Metabolic fate of **D-Mannose-3-13C** in the cell.

Experimental Workflow for ^{13}C Metabolic Flux Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. Synthesis of the C-glycoside of α -D-mannose-(1 \rightarrow 6)-d-myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution ^{13}C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. A Guide to ^{13}C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 6. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- To cite this document: BenchChem. [D-Mannose-3- ^{13}C : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556081#d-mannose-3-13c-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

